![molecular formula C11H13NO4 B14243429 1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline CAS No. 384339-75-7](/img/structure/B14243429.png)
1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
The synthesis of 1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline typically involves the incorporation of the furan nucleus into the proline structure. One common synthetic route involves the reaction of furan-2-carboxaldehyde with L-proline under specific conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline involves its interaction with specific molecular targets. The furan ring is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline can be compared with other furan derivatives such as:
Furan-2-carboxylic acid: Known for its antimicrobial properties.
Furan-3-carboxylic acid: Used in the synthesis of pharmaceuticals.
Furan-2,5-dicarboxylic acid: An important building block in the production of bioplastics. The uniqueness of this compound lies in its specific structure, which combines the furan ring with the proline moiety, potentially offering unique biological activities and applications.
Properties
CAS No. |
384339-75-7 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S)-1-[2-(furan-2-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c13-9(10-4-2-6-16-10)7-12-5-1-3-8(12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
ANZSCHXDFDGXEJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC(=O)C2=CC=CO2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC(=O)C2=CC=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


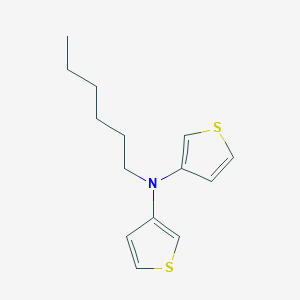
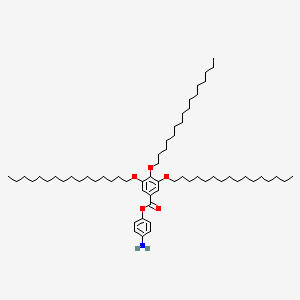
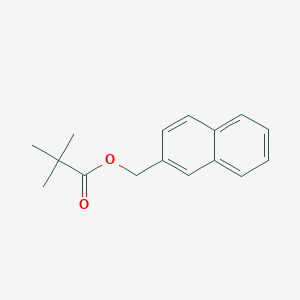
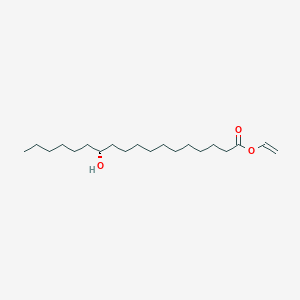
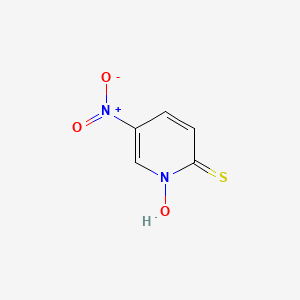
![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)

![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
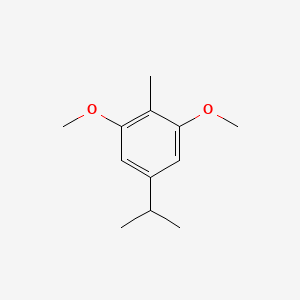
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
